1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a methoxyphenyl group, and a piperidine carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and methoxyphenyl intermediates, followed by their coupling with the piperidine carboxamide. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide shares structural similarities with other pyridazinyl and piperidine carboxamide compounds.
- Examples include 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide and 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-20-7-5-17(6-8-20)21-9-10-22(27-26-21)28-14-11-18(12-15-28)23(29)25-16-19-4-2-3-13-24-19/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIOPFKCRWUTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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